molecular formula C8H11N3O4 B2458302 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1702098-41-6

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2458302
CAS No.: 1702098-41-6
M. Wt: 213.193
InChI Key: YXQXOXTWDFRIFM-UHFFFAOYSA-N
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Description

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Chemical Reactions Analysis

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butan-2-yl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOXTWDFRIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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